3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide
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Overview
Description
3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran ring is constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds.
Acetylation: The 3,4-diethoxyphenyl group is acetylated using acetic anhydride in the presence of a catalyst.
Amidation: The acetylated product is then reacted with 1-benzofuran-2-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions occur readily on the benzofuran ring due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-{[(3,4-Diethoxyphenyl)acetyl]amino}-N-phenyl-1-benzofuran-2-carboxamide: A similar compound with a phenyl group instead of a benzofuran ring.
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents, such as psoralen and angelicin.
Uniqueness
3-{[(3,4-Diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
CAS No. |
5809-71-2 |
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Molecular Formula |
C21H22N2O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O5/c1-3-26-16-10-9-13(11-17(16)27-4-2)12-18(24)23-19-14-7-5-6-8-15(14)28-20(19)21(22)25/h5-11H,3-4,12H2,1-2H3,(H2,22,25)(H,23,24) |
InChI Key |
ARRPMFYEKBZOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OCC |
Origin of Product |
United States |
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